Cas no 1773488-28-0 (2-chlorothiophene-3-sulfonamide)

2-Chlorothiophene-3-sulfonamide is a heterocyclic sulfonamide derivative featuring a chlorinated thiophene core. This compound is valued for its utility as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of both chloro and sulfonamide functional groups enhances its reactivity, enabling selective modifications for targeted applications. Its structural framework is conducive to further derivatization, making it a useful building block in medicinal chemistry for the design of bioactive molecules. The compound exhibits stability under standard conditions, ensuring reliable handling and storage. Its well-defined chemical properties facilitate precise incorporation into complex synthetic pathways.
2-chlorothiophene-3-sulfonamide structure
1773488-28-0 structure
商品名:2-chlorothiophene-3-sulfonamide
CAS番号:1773488-28-0
MF:C4H4ClNO2S2
メガワット:197.663057327271
CID:4613201
PubChem ID:129321084

2-chlorothiophene-3-sulfonamide 化学的及び物理的性質

名前と識別子

    • 3-Thiophenesulfonamide, 2-chloro-
    • 2-chlorothiophene-3-sulfonamide
    • インチ: 1S/C4H4ClNO2S2/c5-4-3(1-2-9-4)10(6,7)8/h1-2H,(H2,6,7,8)
    • InChIKey: XIOLQAKKUCPGGY-UHFFFAOYSA-N
    • ほほえんだ: C1(Cl)SC=CC=1S(N)(=O)=O

2-chlorothiophene-3-sulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1659317-0.25g
2-chlorothiophene-3-sulfonamide
1773488-28-0 95%
0.25g
$431.0 2023-05-26
Enamine
EN300-1659317-2.5g
2-chlorothiophene-3-sulfonamide
1773488-28-0 95%
2.5g
$1707.0 2023-05-26
Enamine
EN300-1659317-5.0g
2-chlorothiophene-3-sulfonamide
1773488-28-0 95%
5g
$2525.0 2023-05-26
Enamine
EN300-1659317-10.0g
2-chlorothiophene-3-sulfonamide
1773488-28-0 95%
10g
$3746.0 2023-05-26
Enamine
EN300-1659317-0.5g
2-chlorothiophene-3-sulfonamide
1773488-28-0 95%
0.5g
$679.0 2023-05-26
A2B Chem LLC
AX31147-100mg
2-chlorothiophene-3-sulfonamide
1773488-28-0 95%
100mg
$352.00 2024-04-20
Aaron
AR01DZKN-100mg
2-Chlorothiophene-3-sulfonamide
1773488-28-0 95%
100mg
$439.00 2025-02-10
Aaron
AR01DZKN-500mg
2-Chlorothiophene-3-sulfonamide
1773488-28-0 95%
500mg
$959.00 2025-02-10
Enamine
EN300-1659317-50mg
2-chlorothiophene-3-sulfonamide
1773488-28-0 95.0%
50mg
$202.0 2023-09-21
Enamine
EN300-1659317-1000mg
2-chlorothiophene-3-sulfonamide
1773488-28-0 95.0%
1000mg
$871.0 2023-09-21

2-chlorothiophene-3-sulfonamide 関連文献

2-chlorothiophene-3-sulfonamideに関する追加情報

Professional Introduction to 2-chlorothiophene-3-sulfonamide (CAS No. 1773488-28-0)

2-chlorothiophene-3-sulfonamide, identified by the Chemical Abstracts Service Number (CAS No.) 1773488-28-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic sulfonamide derivative combines the structural features of thiophene with functional groups that make it a versatile intermediate in the synthesis of biologically active molecules. The compound’s unique chemical properties, including its reactivity and solubility characteristics, have positioned it as a valuable building block for drug discovery and development initiatives.

The molecular structure of 2-chlorothiophene-3-sulfonamide consists of a thiophene ring substituted with a chlorine atom at the 2-position and a sulfonamide group at the 3-position. This arrangement imparts distinct electronic and steric properties to the molecule, influencing its interactions with biological targets. The presence of both electron-withdrawing and electron-donating groups enhances its potential as a pharmacophore in designing novel therapeutic agents. In recent years, there has been growing interest in exploring the pharmacological potential of thiophene derivatives, particularly those incorporating sulfonamide functionalities, due to their demonstrated efficacy in modulating various biological pathways.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of how 2-chlorothiophene-3-sulfonamide interacts with biological systems. Studies utilizing virtual screening and docking simulations have revealed that this compound exhibits promising binding affinity to several enzymes and receptors implicated in diseases such as cancer, inflammation, and infectious disorders. For instance, preliminary research suggests that derivatives of 2-chlorothiophene-3-sulfonamide may interfere with key enzymatic cascades involved in tumor progression, making them candidates for further investigation as antineoplastic agents.

In the realm of medicinal chemistry, the synthesis of 2-chlorothiophene-3-sulfonamide has been optimized to enhance yield and purity, enabling more efficient exploration of its pharmacological properties. Modern synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to introduce additional functional groups or modify existing ones. These techniques have allowed chemists to generate a library of analogs with tailored biological activities, facilitating high-throughput screening programs aimed at identifying lead compounds for drug development.

The sulfonamide moiety in 2-chlorothiophene-3-sulfonamide is particularly noteworthy for its role as a bioisostere, often replacing carboxylic acid or amide groups in drug molecules without compromising potency. This feature has been exploited in designing novel sulfonamides with improved pharmacokinetic profiles. Furthermore, the chlorine atom at the 2-position of the thiophene ring provides a handle for further derivatization through nucleophilic aromatic substitution or metal-catalyzed coupling reactions, expanding the synthetic possibilities for constructing complex drug candidates.

Current research endeavors are focusing on evaluating the therapeutic efficacy of 2-chlorothiophene-3-sulfonamide and its derivatives in preclinical models. Studies have demonstrated that certain sulfonamides derived from thiophene scaffolds exhibit anti-inflammatory, antimicrobial, and antiviral properties. For example, one notable study highlighted the inhibitory effects of 2-chlorothiophene-3-sulfonamide analogs on matrix metalloproteinases (MMPs), which are enzymes implicated in tissue degradation during inflammation and cancer metastasis. Such findings underscore the compound’s potential as a therapeutic modulator in chronic inflammatory diseases and oncological conditions.

The solubility profile of 2-chlorothiophene-3-sulfonamide has also been a focus of optimization efforts, as poor solubility can limit oral bioavailability and therapeutic efficacy. By incorporating polar functional groups or employing prodrug strategies, researchers aim to enhance water solubility while maintaining pharmacological activity. Advances in crystal engineering have further contributed to improving solubility through modifications in crystal packing arrangements, which can influence dissolution rates and pharmacokinetic behavior.

From an industrial perspective, the scalability of synthesizing 2-chlorothiophene-3-sulfonamide is crucial for its commercial viability in pharmaceutical applications. Process chemists are exploring continuous flow chemistry techniques to improve reaction efficiency and reduce waste generation. These green chemistry approaches align with regulatory demands for sustainable manufacturing practices while ensuring high product quality standards necessary for drug development.

The intersection of organic chemistry and computational biology continues to drive innovation in utilizing 2-chlorothiophene-3-sulfonamide as a scaffold for drug discovery. Artificial intelligence (AI)-assisted molecular design tools are being leveraged to predict novel derivatives with enhanced biological activity based on existing data sets. This synergy between experimental chemistry and computational modeling accelerates the identification of promising candidates for clinical evaluation.

In conclusion,2-chlorothiophene-3-sulfonamide (CAS No. 1773488-28-0) represents a compelling example of how structural complexity can be leveraged to develop novel therapeutic agents. Its unique combination of functional groups makes it a valuable intermediate for synthesizing biologically active molecules with potential applications across multiple therapeutic areas. As research progresses, further exploration of this compound’s pharmacological properties will likely yield insights that contribute significantly to advancements in medicinal chemistry and drug development.

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